![molecular formula C23H24N6O B2711909 N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-52-4](/img/structure/B2711909.png)
N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24N6O and its molecular weight is 400.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a morpholine group enhances its solubility and bioavailability, making it a promising candidate for further development.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of various kinases involved in cancer progression. The structural similarity to ATP allows these compounds to interact effectively with the ATP-binding sites of kinases, leading to inhibition of signaling pathways that promote tumor growth and survival.
Anticancer Properties
- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). In vitro studies demonstrated IC50 values ranging from 0.3 to 24 µM , indicating significant potency against these targets .
- Cell Cycle Arrest and Apoptosis : In studies using the MCF-7 breast cancer cell line, the compound not only inhibited cell proliferation but also induced apoptosis. This was evidenced by increased DNA fragmentation and suppression of cell migration .
- Selectivity : Some derivatives have exhibited selective inhibition profiles, allowing for targeted therapeutic strategies with potentially reduced side effects compared to traditional chemotherapeutics .
Additional Pharmacological Effects
Beyond anticancer activity, the compound may possess other biological effects:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:
These findings underscore the potential of this compound as a multi-targeted therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, a pyrazolo[3,4-d]pyrimidine core is functionalized via nucleophilic substitution at the C4 position. For example, reacting 4-chloro intermediates (e.g., 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine) with 3,5-dimethylaniline under reflux in ethanol or acetonitrile for 8–12 hours. Morpholine is introduced via Mannich reactions using formaldehyde as a linker, followed by purification via recrystallization (ethanol/water) . Key analytical techniques include 1H-NMR for verifying substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR spectroscopy for confirming secondary amine stretches (~3300 cm−1) .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography is critical. For pyrazolo[3,4-d]pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm structural rigidity. Weak interactions like C–H⋯π bonds stabilize crystal packing . Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software are standard .
Q. What spectroscopic techniques are essential for characterizing purity and functional groups?
- Methodological Answer :
- NMR : 1H- and 13C-NMR identify substituent integration and electronic environments (e.g., morpholine protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 428.18) .
- IR : Peaks at 1620–1640 cm−1 indicate C=N stretching in the pyrimidine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Systematic substitution at the C6 (morpholine) and N1 (phenyl) positions is evaluated. For example:
- Replace morpholine with piperazine to assess solubility changes.
- Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring to enhance binding affinity.
Bioactivity is tested via in vitro assays (e.g., kinase inhibition IC50) and correlated with steric/electronic parameters using QSAR models .
Q. How should researchers address contradictions in reported bioactivity data across similar compounds?
- Methodological Answer :
Comparative Crystallography : Verify if structural variations (e.g., dihedral angles in ) alter binding modes .
Dose-Response Analysis : Test activity at multiple concentrations to rule out assay-specific artifacts.
Statistical Validation : Use ANOVA to assess reproducibility across labs, accounting for variables like solvent purity or incubation time .
Q. What computational methods predict binding modes of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., JAK2 kinase). Parameters include grid boxes centered on catalytic lysine residues (e.g., Lys882 in JAK2) and scoring functions (e.g., MM-GBSA) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses. Validate with experimental IC50 data from kinase inhibition assays .
Q. How do hydrogen-bonding interactions influence the compound’s stability in solid-state formulations?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to link stability with hydrogen-bond networks observed in crystallography .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) using CrystalExplorer. Higher H-bond contributions correlate with lower hygroscopicity .
Q. What strategies resolve low yields in the final Mannich reaction step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate morpholine-formaldehyde coupling .
- Solvent Optimization : Replace ethanol with DMF to enhance nucleophilicity of the amine.
- Purification : Use column chromatography (silica gel, CH2Cl2/MeOH 95:5) to isolate the product from unreacted starting materials .
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-12-17(2)14-18(13-16)25-21-20-15-24-29(19-6-4-3-5-7-19)22(20)27-23(26-21)28-8-10-30-11-9-28/h3-7,12-15H,8-11H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOAIAADJAWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.